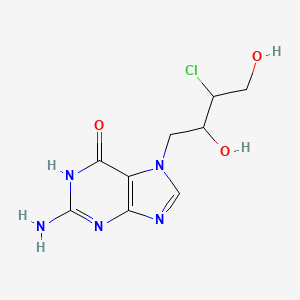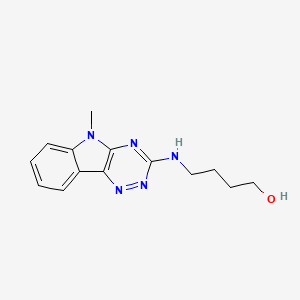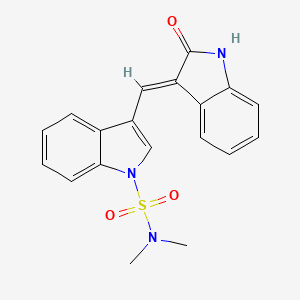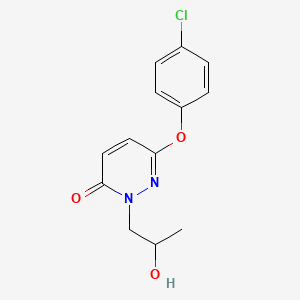
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core substituted with a hydroxypropyl group and a chlorophenoxy group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone typically involves the reaction of 4-chlorophenol with 2-bromo-1-propanol to form 2-(4-chlorophenoxy)-1-propanol. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone core or the chlorophenoxy group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(2-oxopropyl)-6-(4-chlorophenoxy)-3-pyridazinone or 2-(2-carboxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone.
Reduction: Reduced derivatives of the pyridazinone core or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypropyl and chlorophenoxy groups may play a role in modulating the compound’s activity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxypropyl)-6-(4-methoxyphenoxy)-3-pyridazinone: Similar structure but with a methoxy group instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-fluorophenoxy)-3-pyridazinone: Similar structure but with a fluorine atom instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-bromophenoxy)-3-pyridazinone: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
69024-94-8 |
|---|---|
Molekularformel |
C13H13ClN2O3 |
Molekulargewicht |
280.70 g/mol |
IUPAC-Name |
6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |
InChI-Schlüssel |
VZKLKIJFGVOYLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
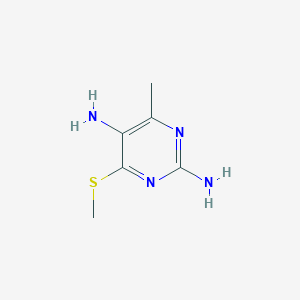
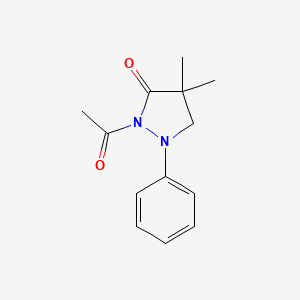


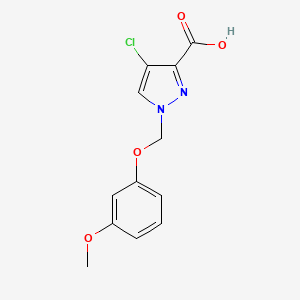
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)

